Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14619648
InChI: InChI=1S/C18H26FN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3
SMILES:
Molecular Formula: C18H26FN3O4S
Molecular Weight: 399.5 g/mol

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate

CAS No.:

Cat. No.: VC14619648

Molecular Formula: C18H26FN3O4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate -

Specification

Molecular Formula C18H26FN3O4S
Molecular Weight 399.5 g/mol
IUPAC Name ethyl 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H26FN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3
Standard InChI Key ZKBCSIMEFDSQLG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate typically follows a multi-step protocol involving nucleophilic substitution and sulfonation reactions. A key intermediate, piperazine derivative 8, is prepared through Boc-protection and subsequent deprotection of a piperidine precursor . The sulfonyl group is introduced via reaction with 4-fluorobenzenesulfonyl chloride under controlled conditions to avoid side reactions. Final esterification with ethyl chloroformate yields the target compound.

Critical synthetic parameters include:

  • Temperature control during sulfonation to prevent over-reaction.

  • Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

  • Chromatographic purification to achieve >95% purity, as confirmed by HPLC.

Structural Features

X-ray crystallography and NMR studies reveal a rigid bicyclic framework with distinct electronic properties:

  • The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the sulfonyl oxygen and adjacent NH groups .

  • The 4-fluorophenylsulfonyl group introduces electron-withdrawing effects, lowering the pKa of the piperazine nitrogen (predicted pKa ≈ 6.8).

  • The ethyl carboxylate moiety enhances lipophilicity (calculated logP = 2.3), facilitating membrane permeability.

Pharmacological Profile

Mechanism of Action

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate exhibits dual pharmacological activity:

  • Cannabinoid Receptor Modulation: As a peripheral CB1 antagonist (Ki = 4 nM), it inhibits receptor signaling without crossing the blood-brain barrier, making it a candidate for treating metabolic disorders .

  • Enzyme Inhibition: The compound demonstrates inhibitory activity against Mycobacterium tuberculosis IMPDH (IC50 = 0.6 µM), a target for antitubercular therapies .

Selectivity and Potency

Comparative studies against structural analogs highlight its unique profile:

Analog ModificationCB1 Ki (nM)IMPDH IC50 (µM)Brain Penetration (B/P Ratio)
Parent Compound40.60.03
3-Methylpiperazine variant>100>1000.12
Phenylurea derivative15150.85

Data compiled from

The 4-fluorophenylsulfonyl group is critical for maintaining potency while reducing central nervous system (CNS) exposure, as evidenced by its low brain-to-plasma ratio (0.03) .

Structure-Activity Relationship (SAR) Insights

Impact of Sulfonyl Substituents

Replacing the 4-fluorophenyl group with bulkier aryl groups (e.g., 4-methylphenyl) reduces CB1 affinity by 10-fold but improves metabolic stability in human liver microsomes (t1/2 increased from 2.1 to 4.7 hours). Conversely, electron-donating substituents (e.g., -OCH3) abolish IMPDH inhibition, underscoring the necessity of electron-withdrawing groups for enzyme binding .

Role of the Piperazine-Piperidine Core

Shortening the piperazine linker to ethylenediamine eliminates whole-cell antitubercular activity despite retained enzyme inhibition, suggesting impaired bacterial uptake . Similarly, N-methylation of the piperazine nitrogen increases CNS penetration (B/P ratio = 0.85) but compromises CB1 selectivity .

Therapeutic Applications

Metabolic Disorders

In rodent models of obesity, the compound reduces hepatic steatosis and improves insulin sensitivity at 10 mg/kg/day doses, outperforming first-generation CB1 antagonists like rimonabant . Its peripheral restriction minimizes neuropsychiatric side effects, a major limitation of centrally acting CB1 blockers.

Infectious Diseases

At 25 µM, it inhibits M. tuberculosis growth by 90% in macrophage infection models, with no cytotoxicity observed up to 100 µM . Synergy studies with isoniazid show a 4-fold reduction in the MIC of the latter, indicating potential for combination therapies.

Future Directions

Optimization Strategies

  • Prodrug Development: Ester hydrolysis to the carboxylic acid could enhance aqueous solubility (currently 0.8 mg/mL at pH 7.4).

  • Hybrid Molecules: Conjugation with fluoroquinolones may improve antitubercular efficacy while retaining CB1 activity.

Clinical Translation Challenges

  • Species-Dependent Metabolism: Rapid glucuronidation in primates (t1/2 = 1.2 hours) versus rodents (t1/2 = 4.5 hours) necessitates formulation adjustments for human trials.

  • Off-Target Effects: Preliminary data suggest weak inhibition of hERG channels (IC50 = 12 µM), warranting further cardiac safety studies.

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